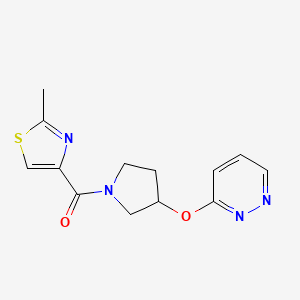

(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Description

The compound "(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone" features a methanone core linking a 2-methylthiazole moiety to a pyrrolidine ring substituted with a pyridazin-3-yloxy group. This structure combines heterocyclic elements known for their pharmacological relevance, particularly in targeting central nervous system receptors (e.g., orexin receptors) . The pyridazine substituent likely enhances solubility and binding interactions compared to bulkier aromatic groups in related compounds .

Properties

IUPAC Name |

(2-methyl-1,3-thiazol-4-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c1-9-15-11(8-20-9)13(18)17-6-4-10(7-17)19-12-3-2-5-14-16-12/h2-3,5,8,10H,4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWLVBQCXHRAOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the thiazole and pyridazine intermediates, followed by their coupling with a pyrrolidine derivative.

Thiazole Synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

Pyridazine Synthesis: The pyridazine ring is often synthesized via the reaction of hydrazines with 1,4-diketones or through cyclization reactions involving nitriles and hydrazines.

Coupling Reaction: The final step involves the coupling of the synthesized thiazole and pyridazine intermediates with a pyrrolidine derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridazine ring can be reduced to dihydropyridazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methanone group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the leaving group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted methanone derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure that includes:

- Thiazole Ring : Known for its diverse pharmacological properties.

- Pyridine Moiety : Substituted with a pyridazin group, enhancing its biological activity.

- Pyrrolidine Ring : Contributes to the compound's overall stability and reactivity.

Synthetic Routes

| Step | Description |

|---|---|

| 1 | Cyclization of precursors to form thiazole. |

| 2 | Synthesis of pyrrolidine via standard organic reactions. |

| 3 | Coupling of the two fragments using amide formation techniques. |

Research indicates that compounds containing thiazole and pyridine rings often exhibit a range of biological activities. The specific activities of (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Demonstrates cytotoxic effects on cancer cell lines. |

| Anticonvulsant | Shows potential in reducing seizure activity in animal models. |

Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring was crucial for its effectiveness.

Anticancer Properties

In vitro studies showed that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.

Anticonvulsant Effects

Animal model studies indicated that this compound reduced seizure frequency and severity, suggesting its potential as a therapeutic agent for epilepsy.

Mechanism of Action

The mechanism of action of (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole and pyridazine rings are known to interact with enzymes and receptors, potentially modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Observations :

- The target compound’s pyridazin-3-yloxy group introduces a polar, nitrogen-rich substituent, contrasting with the lipophilic 3,4-dimethoxybenzyl group in compound 27 .

- Compound 10a () incorporates azo and triazole groups, which may confer distinct electronic properties (e.g., enhanced π-π stacking) but lower metabolic stability compared to the target .

Target Compound (Inferred from ):

Likely synthesized via carbodiimide-mediated coupling between 2-methylthiazole-4-carboxylic acid and 3-(pyridazin-3-yloxy)pyrrolidine, analogous to compound 27’s preparation .

Key Observations :

- The target compound’s synthesis likely prioritizes modular coupling over cyclization (as in ), favoring scalability and purity .

Physicochemical and Spectroscopic Properties

Biological Activity

(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound characterized by its unique combination of thiazole, pyridazine, and pyrrolidine rings. This structural diversity suggests potential biological activities, making it a candidate for pharmacological research. The compound's molecular formula is C13H14N4O2S, with a molecular weight of 290.34 g/mol. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features three significant structural components:

- Thiazole Ring : Known for its role in various biological activities.

- Pyridazine Ring : Associated with diverse pharmacological effects.

- Pyrrolidine Ring : Enhances the compound's bioactivity through its ability to modulate pharmacokinetics.

This multi-ring structure allows for various chemical interactions that are crucial in biological systems.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors. The thiazole and pyridazine components may modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects in various conditions.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the pyridazine moiety in this compound may enhance its efficacy against bacterial strains due to synergistic effects.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The thiazole and pyridazine rings are known to possess anti-inflammatory properties. Research has demonstrated that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, compounds with thiazole derivatives have shown reduced levels of TNF-alpha and IL-6 in vitro.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| MCF-7 | <10 | Doxorubicin |

| A549 | <15 | Cisplatin |

These findings indicate that the compound may interfere with cell proliferation and induce apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazole derivatives against multidrug-resistant strains of bacteria, highlighting the effectiveness of this compound as a potential therapeutic agent.

- Cytotoxicity Assessment : In vitro assays were conducted on various cancer cell lines to determine the cytotoxic effects of this compound. Results showed significant inhibition of cell growth, suggesting its potential as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Thiazole Formation : Cyclization of thioamide precursors with α-haloketones under basic conditions.

- Pyrrolidine Functionalization : Coupling the pyrrolidine moiety via nucleophilic substitution or Mitsunobu reactions (e.g., using diethyl azodicarboxylate) to introduce the pyridazin-3-yloxy group .

- Methanone Linkage : Employing carbodiimide-based coupling agents (e.g., EDC/HCl) to connect the thiazole and pyrrolidine-pyridazine segments.

- Optimization : Adjust reaction temperature (60–80°C for cyclization), solvent polarity (DMF for polar intermediates), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D conformation, hydrogen bonding, and torsional angles in the pyrrolidine-pyridazine linkage. Requires high-purity crystals grown via slow evaporation in ethanol/water mixtures .

- NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., methyl on thiazole at δ 2.5 ppm; pyridazine protons at δ 8.1–8.3 ppm). ¹³C NMR identifies carbonyl signals (C=O at ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., m/z 345.12 [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data observed across different in vitro assays for this compound?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, serum interference). Strategies include:

- Orthogonal Assays : Confirm kinase inhibition (e.g., ATP-Glo assay) alongside cellular proliferation (MTT assay) to distinguish target-specific vs. off-target effects .

- Stability Testing : Monitor compound degradation (HPLC) under assay conditions (pH, temperature) to ensure data reliability .

- Solubility Optimization : Use DMSO/Cremophor EL mixtures to enhance bioavailability in hydrophobic environments .

Q. What computational strategies are employed to predict the binding affinity and interaction mechanisms of this compound with kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrophobic contacts with pyrrolidine and π-π stacking with pyridazine) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50 ns trajectories) to assess conformational stability and binding free energy (MM/PBSA analysis) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using substituent descriptors (e.g., Hammett σ values) to prioritize analogs .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved metabolic stability?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the pyridazine ring with 1,2,4-triazole to reduce CYP450-mediated oxidation .

- Steric Shielding : Introduce bulky groups (e.g., tert-butyl) on the pyrrolidine nitrogen to hinder enzymatic degradation .

- Prodrug Strategies : Mask the methanone carbonyl as a ketal to enhance plasma stability, with enzymatic cleavage in target tissues .

Q. What experimental approaches are used to address discrepancies between in silico predictions and in vivo pharmacokinetic results?

- Methodological Answer :

- Microsomal Stability Assays : Compare hepatic clearance rates (rat/human microsomes) to refine computational ADME models .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis to quantify unbound fraction, correcting for overestimation of free drug concentration .

- Metabolite ID : LC-MS/MS identifies major metabolites (e.g., hydroxylation at the thiazole methyl group), guiding structural modifications .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data in dose-response curves for this compound’s cytotoxicity?

- Methodological Answer :

- Hill Slope Analysis : Assess cooperativity (slope >1 suggests multi-target effects).

- Resazurin Assay Validation : Rule out false positives from mitochondrial toxicity by comparing with ATP-based viability assays .

- IC₅₀ Normalization : Adjust for batch-to-batch variability in compound purity (HPLC >98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.